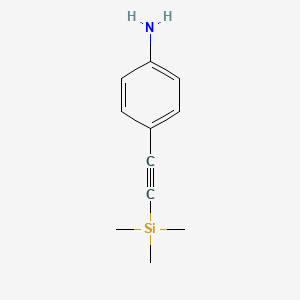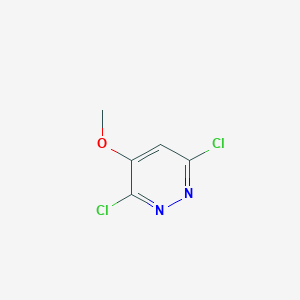
4-((Trimetilsilil)etinil)anilina
Descripción general
Descripción
4-((Trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15NSi. It is a derivative of aniline, where the hydrogen atom on the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
4-((Trimethylsilyl)ethynyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and dyes
Biochemical Pathways
The biochemical pathways affected by 4-((Trimethylsilyl)ethynyl)aniline are currently unknown. Aniline and its derivatives are often used in the synthesis of pharmaceuticals, suggesting that they may have diverse effects on biochemical pathways . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)aniline typically involves the reaction of 4-ethynylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure 4-((Trimethylsilyl)ethynyl)aniline .
Industrial Production Methods
In an industrial setting, the production of 4-((Trimethylsilyl)ethynyl)aniline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase yield and reduce production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((Trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylaniline: Lacks the trimethylsilyl group, making it less stable and less reactive.
2-((Trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl group at a different position, leading to different reactivity and applications.
4-((Trimethylsilyl)ethynyl)benzenamine: Similar structure but with different functional groups, leading to different chemical properties and applications
Uniqueness
4-((Trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTZIDLXGXGNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453409 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-39-9 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Trimethylsilyl)ethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-((Trimethylsilyl)ethynyl)aniline suitable for creating thermally curable polymers?
A1: 4-((Trimethylsilyl)ethynyl)aniline possesses two key features that make it attractive for polymer synthesis:
- Reactivity: The aniline group can react with poly(dichlorophosphazene), leading to the formation of poly(organophosphazenes). []
- Curable Ethynyl Group: The trimethylsilyl group can be easily removed to expose a reactive ethynyl group. This group enables thermal curing of the polymer under moderate conditions, leading to desirable material properties. []
Q2: How is 4-((Trimethylsilyl)ethynyl)aniline used to improve the accuracy of Ochratoxin A detection in food samples?
A: 4-((Trimethylsilyl)ethynyl)aniline functions as an "anti-interference Raman reporter" due to its unique Raman peak at 1998 cm−1, a region typically free from interference from food biomolecules. [] This characteristic allows for more precise Ochratoxin A detection in complex food matrices:
- Probe Development: 4-((Trimethylsilyl)ethynyl)aniline, along with an OTA-aptamer, are assembled on gold nanoparticles (Au NPs) to create anti-interference SERS probes. []
- Specific Binding: These probes are designed to bind with capture probes linked to complementary aptamers (cApts) on Fe3O4 NPs. The presence of OTA disrupts this binding, causing a decrease in the Raman signal at 1998 cm−1. []
- Quantitative Analysis: This decrease in signal intensity directly correlates to the OTA concentration, enabling sensitive and specific detection in complex food samples like soybean, grape, and milk. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)



![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)


